3-(Pyrrolidin-1-ylmethyl)piperidine
Overview
Description
3-(Pyrrolidin-1-ylmethyl)piperidine is a conformationally rigid diamine that plays a significant role in medicinal chemistry due to its unique structure and properties. It is a compound of interest for the synthesis of various pharmacologically active molecules .
Synthesis Analysis
The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine has been improved through a novel method that involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This method is more suitable for large-scale production compared to the previously complex, multi-stage processes . Other research has focused on the synthesis of related piperidine and pyrrolidine derivatives, demonstrating the versatility of these scaffolds in organic synthesis. For instance, selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines has been achieved through cascade reactions, with the selectivity tuned by specific oxidants and additives . Additionally, functionalized pyrrolidines and piperidines have been synthesized directly from hemiaminals using chiral sulfur ylides with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of related compounds, such as dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines], has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction. These compounds exhibit intermolecular hydrogen bonding and crystallize in the triclinic space group . Theoretical studies, including geometry optimization and molecular electrostatic potential calculations, have been conducted to understand the electronic properties and stability of these molecules .
Chemical Reactions Analysis
Piperidine derivatives have been utilized as catalysts in the synthesis of complex molecules. For example, a piperidine-iodine dual system has been used to catalyze the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction . The versatility of piperidine scaffolds in chemical reactions is further demonstrated by their involvement in the synthesis of various heterocyclic compounds, such as triazoles, through processes like etherification, hydrazonation, cyclization, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-related compounds have been extensively studied. For instance, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using FT-IR, NMR, and UV techniques, and quantum chemical methods. These studies provide insights into the compound's electronic structure, intermolecular interactions, and reactivity . The crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile reveals a chair conformation of the piperidine ring and planarity of the pyridine ring, with molecules linked by aromatic π–π stacking in the crystal .
Future Directions
The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGCHHOJIKYCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402126 | |
Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)piperidine | |
CAS RN |
514842-98-9 | |
Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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